![molecular formula C15H10F3NO5 B6411527 2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261937-65-8](/img/structure/B6411527.png)
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% (2-MTFNB) is an organic compound with a molecular formula of C10H6F3NO4. It is a white, crystalline solid with a melting point of 149-151°C. 2-MTFNB is used as a reagent in organic synthesis, as a catalyst in certain reactions, and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug and dye production. It is also used in the synthesis of pharmaceuticals, such as the anti-cancer drug imatinib mesylate, and in the production of dyes for use in textile and printing industries.
Mechanism of Action
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is used as a reagent in organic synthesis. It acts as a catalyst in certain reactions by activating molecules and facilitating their reaction with other molecules. In drug and dye production, 2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% acts as an intermediate in the synthesis of the desired compounds.
Biochemical and Physiological Effects
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% has no known biochemical or physiological effects on humans or other organisms. It is used solely as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and dyes.
Advantages and Limitations for Lab Experiments
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is a useful reagent in organic synthesis due to its low cost and ease of use. It is also stable and can be stored for long periods of time without degradation. However, 2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is toxic and must be handled with care.
Future Directions
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in organic synthesis and as an intermediate in the production of pharmaceuticals and dyes. In the future, 2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% may be used in the production of new pharmaceuticals, dyes, and other organic compounds. Additionally, its use in catalytic reactions may be explored further to develop new and improved synthetic methods. Furthermore, its use in green chemistry may be explored to develop environmentally friendly reactions. Finally, its potential applications in nanotechnology may be investigated to develop new materials and devices.
Synthesis Methods
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% is synthesized by the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde (C8H5F3O2) with nitrobenzene (C6H5NO2) in the presence of sulfuric acid. The reaction produces 2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid, 95% as a white crystalline solid, which is then purified by recrystallization.
properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-24-13-5-2-8(6-12(13)15(16,17)18)11-7-9(19(22)23)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYWNZVDTRVZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692179 |
Source
|
Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-trifluoromethylphenyl)-4-nitrobenzoic acid | |
CAS RN |
1261937-65-8 |
Source
|
Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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